molecular formula C10H10N2O3S B13062697 Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate

Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate

Cat. No.: B13062697
M. Wt: 238.27 g/mol
InChI Key: LODIFZIFABQJED-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the imidazo[2,1-b][1,3]thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as 1,4-dioxane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols

Scientific Research Applications

Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate involves its interaction with specific molecular targets within cells. For instance, it can bind to DNA and interfere with the replication process, leading to cell death. This property is particularly useful in its application as an anticancer agent. Additionally, it can inhibit certain enzymes, disrupting metabolic pathways essential for the survival of pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Biological Activity

Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxic effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the imidazo[2,1-b][1,3]thiazole class of compounds, which are known for their diverse biological activities. The compound's structure includes a thiazole ring fused with an imidazole moiety and an acetyl group, contributing to its pharmacological properties.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound. Notably:

  • Cytotoxic Effects : The compound has demonstrated significant cytotoxicity against various cancer cell lines, including HepG-2 (human liver cancer) and MCF-7 (breast cancer) cells. In vitro studies using the MTT assay revealed IC50 values indicating potent anti-proliferative activity against these cell lines .
  • Mechanisms of Action : Research indicates that the compound interacts with DNA, potentially disrupting replication and transcription processes. Molecular docking studies have suggested a strong binding affinity to DNA, which is crucial for its anticancer effects .

Table 1: Summary of Biological Activities

Activity TypeCell Line TestedIC50 (µM)Reference
CytotoxicityHepG-215.5
CytotoxicityMCF-712.8
DNA InteractionCT-DNAN/A

Case Study Insights

  • Study on HepG-2 Cells : A recent study highlighted the compound's ability to induce apoptosis in HepG-2 cells through the activation of caspase pathways. The results indicated that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
  • MCF-7 Cell Line Analysis : Another investigation focused on MCF-7 cells revealed that the compound inhibited cell proliferation by inducing cell cycle arrest at the G0/G1 phase. This was associated with downregulation of cyclins D and E, suggesting a mechanism that prevents cancer cell growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies have shown that:

  • Substituents on the Thiazole Ring : Variations in substituents can enhance or reduce cytotoxicity. For instance, introducing electron-withdrawing groups has been linked to increased potency against certain cancer types .

Properties

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate

InChI

InChI=1S/C10H10N2O3S/c1-5-8(6(2)13)16-10-11-7(4-12(5)10)9(14)15-3/h4H,1-3H3

InChI Key

LODIFZIFABQJED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C(=O)OC)C(=O)C

Origin of Product

United States

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